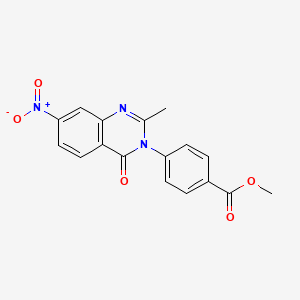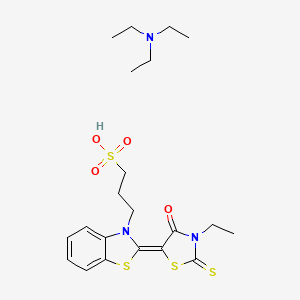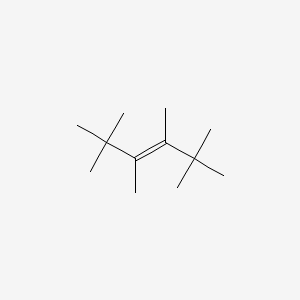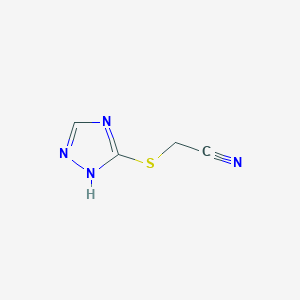![molecular formula C11H15NO4 B13803244 1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- is a complex organic compound with significant importance in various scientific fields This compound is known for its unique chemical structure, which includes a benzenediol core substituted with an acetyloxy and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- typically involves multiple steps, starting with the preparation of the benzenediol core This can be achieved through the hydroxylation of benzene or its derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The acetyloxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Applications De Recherche Scientifique
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs for treating specific diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The acetyloxy and methylamino groups play crucial roles in its binding to enzymes or receptors, leading to the modulation of biochemical pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediol (Catechol): A simpler compound with only hydroxyl groups on the benzene ring.
1,2-Benzenediol,4-[(1r)-1-hydroxy-2-(methylamino)ethyl]- (Epinephrine): A compound with similar structural features but different functional groups.
Uniqueness
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- is unique due to the presence of both acetyloxy and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
[(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethyl] acetate |
InChI |
InChI=1S/C11H15NO4/c1-7(13)16-11(6-12-2)8-3-4-9(14)10(15)5-8/h3-5,11-12,14-15H,6H2,1-2H3/t11-/m0/s1 |
Clé InChI |
BHFSCODWDJGHLV-NSHDSACASA-N |
SMILES isomérique |
CC(=O)O[C@@H](CNC)C1=CC(=C(C=C1)O)O |
SMILES canonique |
CC(=O)OC(CNC)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)









![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)


